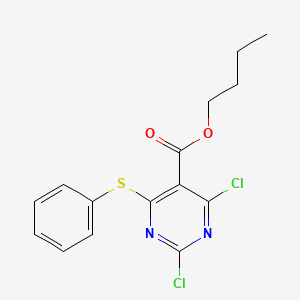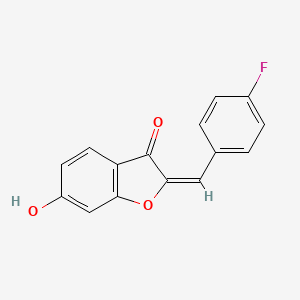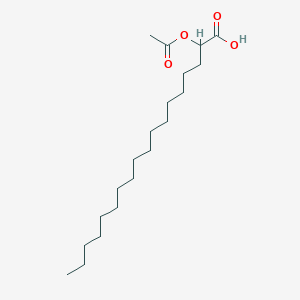![molecular formula C14H18N3O4P B12922348 N-[Ethoxy(phenyl)phosphoryl]-L-histidine CAS No. 918794-05-5](/img/structure/B12922348.png)
N-[Ethoxy(phenyl)phosphoryl]-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a phenyl group, a phosphoryl group, an amino group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the ethoxy(phenyl)phosphoryl group: This step involves the reaction of phenylphosphonic dichloride with ethanol to form ethoxy(phenyl)phosphonic dichloride, which is then reacted with an appropriate amine to introduce the amino group.
Coupling with the imidazole derivative: The final step involves coupling the imidazole derivative with the ethoxy(phenyl)phosphoryl amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the ethoxy group.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide or a phosphine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Products may include imidazole N-oxides or phosphonic acid derivatives.
Reduction: Products may include phosphine oxides or reduced imidazole derivatives.
Substitution: Products may include halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (2S)-2-((Methoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-pyrrol-4-yl)propanoic acid
- (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-pyrazol-4-yl)propanoic acid
Uniqueness: (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to the presence of the imidazole ring, which imparts specific electronic and steric properties that influence its reactivity and binding interactions. The ethoxy group also provides a distinct steric and electronic environment compared to similar compounds with different alkoxy groups.
Propriétés
Numéro CAS |
918794-05-5 |
|---|---|
Formule moléculaire |
C14H18N3O4P |
Poids moléculaire |
323.28 g/mol |
Nom IUPAC |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C14H18N3O4P/c1-2-21-22(20,12-6-4-3-5-7-12)17-13(14(18)19)8-11-9-15-10-16-11/h3-7,9-10,13H,2,8H2,1H3,(H,15,16)(H,17,20)(H,18,19)/t13-,22?/m0/s1 |
Clé InChI |
LJIUIJXOCWSKJS-JHAYDQECSA-N |
SMILES isomérique |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CN=CN2)C(=O)O |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1)NC(CC2=CN=CN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)

![3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B12922276.png)



![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)


![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)

![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)

![6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12922352.png)
